molecular formula C24H21FN4O4S B11361990 5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide

5-[(3-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide

Cat. No.: B11361990
M. Wt: 480.5 g/mol
InChI Key: WWBJNYNTBPCWTC-UHFFFAOYSA-N
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Description

5-{[(3-Fluorophenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide is a complex organic compound that features a combination of fluorophenyl, furan, methanesulfonyl, and pyrimidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-Fluorophenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in these reactions include various halogenated compounds, sulfonyl chlorides, and amines. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-{[(3-Fluorophenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

5-{[(3-Fluorophenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(3-Fluorophenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(3-Chlorophenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide
  • 5-{[(3-Bromophenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide

Uniqueness

5-{[(3-Fluorophenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-phenylpyrimidine-4-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C24H21FN4O4S

Molecular Weight

480.5 g/mol

IUPAC Name

5-[(3-fluorophenyl)methyl-(furan-2-ylmethyl)amino]-2-methylsulfonyl-N-phenylpyrimidine-4-carboxamide

InChI

InChI=1S/C24H21FN4O4S/c1-34(31,32)24-26-14-21(22(28-24)23(30)27-19-9-3-2-4-10-19)29(16-20-11-6-12-33-20)15-17-7-5-8-18(25)13-17/h2-14H,15-16H2,1H3,(H,27,30)

InChI Key

WWBJNYNTBPCWTC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2)N(CC3=CC(=CC=C3)F)CC4=CC=CO4

Origin of Product

United States

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